molecular formula C9H12BrNO B13044434 1-Amino-1-(4-bromophenyl)propan-2-ol

1-Amino-1-(4-bromophenyl)propan-2-ol

Cat. No.: B13044434
M. Wt: 230.10 g/mol
InChI Key: RTRKBXOMILNDHA-UHFFFAOYSA-N
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Description

1-Amino-1-(4-bromophenyl)propan-2-ol is an organic compound with the molecular formula C9H12BrNO and a molecular weight of 230.1 g/mol . This compound is characterized by the presence of an amino group, a bromophenyl group, and a hydroxyl group attached to a propane backbone. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-Amino-1-(4-bromophenyl)propan-2-ol typically involves the reaction of 4-bromobenzaldehyde with nitromethane to form 4-bromo-β-nitrostyrene, which is then reduced to 1-(4-bromophenyl)-2-nitropropane. This intermediate is further reduced to this compound using hydrogenation or other reducing agents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-Amino-1-(4-bromophenyl)propan-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as sodium azide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-1-(4-bromophenyl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-bromophenyl)propan-2-ol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The bromophenyl group can participate in π-π interactions and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-Amino-1-(4-bromophenyl)propan-2-ol can be compared with similar compounds such as:

    1-Amino-1-(4-chlorophenyl)propan-2-ol: Similar structure but with a chlorine atom instead of bromine.

    1-Amino-1-(4-fluorophenyl)propan-2-ol: Contains a fluorine atom instead of bromine.

    1-Amino-1-(4-methylphenyl)propan-2-ol: Has a methyl group instead of bromine.

The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated or substituted analogs .

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

1-amino-1-(4-bromophenyl)propan-2-ol

InChI

InChI=1S/C9H12BrNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3

InChI Key

RTRKBXOMILNDHA-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)Br)N)O

Origin of Product

United States

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